molecular formula C9H12N2 B8510743 C-(6,7-dihydro-5H-[1]pyrindin-6-yl)methylamine

C-(6,7-dihydro-5H-[1]pyrindin-6-yl)methylamine

Cat. No.: B8510743
M. Wt: 148.20 g/mol
InChI Key: RPFTUBRHSYHJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(6,7-dihydro-5H-[1]pyrindin-6-yl)methylamine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-6-ylmethanamine

InChI

InChI=1S/C9H12N2/c10-6-7-4-8-2-1-3-11-9(8)5-7/h1-3,7H,4-6,10H2

InChI Key

RPFTUBRHSYHJML-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=N2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,7-Dihydro-5H-[1]pyrindine-6-carboxylic acid amide (0.209 g, 1.28 mmol) is added portionwise to a suspension of LiAlH4 (0.204 g, 5.38 mmol) in THF (10 ml). After 5 minutes at ambient temperature, the reaction is heated to reflux for 1.5 hours and then cooled. Water (0.2 ml) is cautiously added, followed by 15% aqueous sodium hydroxide (0.2 ml), followed by further water (0.6 ml). The resultant granular precipitate is filtered and washed with EtOAc. The combined filtrate and washings are evaporated to afford C-(6,7-dihydro-5H-[1]pyrindin-6-yl)methylamine. δc 35.2 (t), 38.9 (t), 41.0 (d), 47.6 (t), 121.6 (d), 132.6 (d), 136.4 (s), 148.1 (s), 164.8 (s).
Quantity
0.209 g
Type
reactant
Reaction Step One
Quantity
0.204 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four

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